molecular formula C14H20FN3O2 B1343950 tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1016167-46-6

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1343950
CAS No.: 1016167-46-6
M. Wt: 281.33 g/mol
InChI Key: AESFVWLAXBKWOI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules targeting the central nervous system. Its structure, featuring a piperazine ring and a fluoropyridinyl group, is commonly employed in the design of potential ligands for neurological targets . The incorporation of fluorine is a strategic modification in drug design, often aimed at enhancing a compound's metabolic stability, influencing its lipophilicity, and improving its overall pharmacokinetic profile . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in organic synthesis, safeguarding the piperazine nitrogen during reactions and allowing for its facile deprotection under mild acidic conditions to generate the secondary amine for further derivatization . Researchers value this compound as a key intermediate for developing novel therapeutic agents. Its application is strictly for laboratory research purposes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFVWLAXBKWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves:

  • Nucleophilic substitution or coupling of a piperazine derivative with a fluoropyridine moiety.
  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to form the carboxylate ester.
  • Use of photocatalytic or catalytic coupling reactions to achieve selective C-N bond formation.

Photocatalytic One-Step Synthesis (Analogous Method)

A closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is synthesized via a visible-light photocatalytic reaction using an acridine salt as a photocatalyst and an oxidant in an oxygen atmosphere. This method is notable for:

  • Shortening the synthetic route to a one-step reaction .
  • Avoiding heavy metal catalysts and hazardous hydrogen gas.
  • Achieving high yields (~95%) with reduced byproducts.
  • Using mild conditions: blue LED irradiation for 10 hours in anhydrous dichloroethane solvent.

Reaction conditions example:

Reagent/Component Amount (per 2 mL solvent)
2-Aminopyridine 0.2 mmol (1.0 eq)
Piperazine-1-carboxylic acid tert-butyl ester 0.2 mmol (1.0 eq)
Acridine salt (photocatalyst) 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) 0.1 mmol (0.5 eq)
Solvent 2 mL anhydrous dichloroethane

The reaction mixture is purged with oxygen three times and irradiated with blue LED light for 10 hours. After completion, the product is isolated by filtration, solvent removal, and column chromatography.

Catalytic Hydrogenation Route (For Amino Analogues)

For related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a two-step process is reported:

This method yields the amino-substituted product after purification and is a classical approach for preparing amino derivatives of pyridine-piperazine esters.

Comparative Table of Preparation Methods

Method Key Features Advantages Disadvantages
Photocatalytic One-Step Synthesis Uses acridine salt photocatalyst, oxygen, blue LED light, mild conditions High yield (~95%), environmentally friendly, avoids heavy metals and hydrogen gas Requires specialized light source and photocatalyst
Catalytic Hydrogenation Pd/C catalyst, H2 balloon, ethanol solvent Well-established, straightforward for amino derivatives Uses hazardous hydrogen gas, longer reaction time, multi-step
Traditional Coupling Reactions Metal-catalyzed coupling (e.g., Pd-catalyzed) Versatile for various substitutions Use of heavy metals, potential for byproducts, longer synthetic routes

Detailed Research Findings and Notes

  • The photocatalytic method represents a significant advancement by reducing synthesis steps and environmental impact. It is particularly suitable for industrial scale-up due to safety and cost benefits.
  • The tert-butyl carbamate protecting group is stable under the photocatalytic conditions and facilitates purification.
  • The fluorine substitution on the pyridine ring can influence reactivity and selectivity; thus, reaction conditions may require optimization compared to amino analogues.
  • Purification typically involves column chromatography to isolate the pure tert-butyl ester product.
  • The reaction solvent (anhydrous dichloroethane) and oxygen atmosphere are critical for efficient photocatalytic oxidation and coupling.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 6-fluoropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of fluorine, activating the pyridine ring toward nucleophilic attack.

Reaction Type Nucleophile Conditions Product Yield Source
Fluorine replacementPiperazineK₂CO₃, DMF, 80–90°C, 12hPiperazine derivatives68–75%
Halogen exchangeCl⁻N-chlorosuccinimide, CHCl₃, 70°C, 6h4,6-dichloropyridin-2-yl analog~45%
Amine substitutionNH₃Pd/C, H₂, ethanol, RT6-aminopyridin-2-yl derivative82%

Key Observations :

  • Fluorine substitution occurs preferentially at the 6-position due to ring activation.
  • Palladium-catalyzed coupling enhances regioselectivity in multi-step syntheses .

Coupling Reactions

The compound participates in cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki-Miyaura couplings, facilitated by its piperazine nitrogen atoms.

Buchwald-Hartwig Amination

Aryl Halide Catalyst System Conditions Product Yield Source
4-bromoanisolePd(OAc)₂/Xantphos, NaOtBuToluene, 100°C, 4hArylpiperazine derivatives51%
2-chloropyrazinePd₂(dba)₃/JohnPhos, K₂CO₃DMF, 120°C, 12hPyrazine-linked analogs63%

Mechanistic Insight :

  • The tert-butyl carboxylate group acts as a directing group, stabilizing transition states via steric and electronic effects .

Hydrolysis and Ester Transformations

The tert-butyloxycarbonyl (Boc) group undergoes controlled hydrolysis under acidic or basic conditions:

Condition Reagent Product Application Source
Acidic hydrolysisHCl/dioxane (4N)4-(6-fluoropyridin-2-yl)piperazineIntermediate for drug candidates
Basic hydrolysisNaOH/THF-H₂OPiperazine carboxylic acidCoordination chemistry

Notable Case :

  • Hydrolysis in HCl/dioxane at RT for 3h quantitatively removes the Boc group without affecting the fluoropyridyl ring .

Oxidation and Reduction

The piperazine ring and pyridine moiety undergo redox transformations:

Reaction Reagent Product Key Outcome Source
OxidationmCPBA, CH₂Cl₂N-oxide derivativeEnhanced polarity for HPLC analysis
ReductionH₂/Pd-C, ethanolPartially saturated piperidine analogAltered receptor binding affinity

Comparative Reactivity :

  • Fluorine stabilizes the pyridine ring against over-reduction, preserving aromaticity .

Comparative Reactivity with Analogs

Structural analogs demonstrate how substituents influence reactivity:

Compound Reaction with NH₃ Rate Constant (k, M⁻¹s⁻¹) Thermal Stability Source
6-fluoropyridin-2-yl (target compound)82% yield1.2 × 10⁻³>150°C
6-chloropyridin-2-yl analog74% yield8.7 × 10⁻⁴>140°C
6-bromopyridin-2-yl analog68% yield6.5 × 10⁻⁴>130°C

Trends :

  • Fluorine’s electronegativity accelerates NAS compared to Cl/Br analogs.
  • Bromine’s larger atomic radius reduces steric accessibility in coupling reactions.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate" are not available within the provided search results, its potential applications can be inferred from its structural features and the uses of similar compounds.

Scientific Research Applications

This compound is a chemical compound with a tert-butyl group, a piperazine ring, and a fluorinated pyridine moiety. The presence of fluorine enhances the compound's lipophilicity and biological activity, making it a candidate for applications in medicinal chemistry and drug development.

Synthesis The synthesis of tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate involves these steps:

  • The reaction of piperazine with 2,6-difluoropyridine .
  • The introduction of the tert-butyl carboxylate group to the piperazine ring .

These methods allow the production of high-purity compounds suitable for further biological evaluation. These reactions can be utilized in synthetic pathways to create more complex molecules or derivatives.

Potential Applications

  • Pharmaceuticals: Its structural features make it a candidate for developing new drugs targeting various diseases, including neurodegenerative disorders.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated moderate antibacterial and antifungal activities against various microorganisms, indicating that this compound may also exhibit similar properties.
  • Enhanced Metabolic Stability: Fluorinated compounds often have enhanced metabolic stability and bioactivity due to the electronegative nature of fluorine, which can influence interactions with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateContains an amino group instead of fluorineModerate antibacterial
Tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylateContains a chlorine atom, affecting lipophilicityModerate antifungal
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateContains a hydrazine moiety, enhancing reactivityExhibits antimicrobial properties

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate Features a brominated pyrido[2,3-d]pyrimidinyl group, which increases steric bulk and may enhance DNA-binding affinity in anticancer applications. The electron-deficient pyrimidine core contrasts with the electron-withdrawing fluorine in the target compound .
  • tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate
    • Contains a tert-butylthio group, which improves lipophilicity and metabolic stability compared to the fluorine substituent. The sulfur atom may also facilitate redox-mediated interactions .
  • tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate Substitutes piperidine for piperazine, reducing hydrogen-bonding capacity. The fluorine’s position on the phenyl ring (vs. pyridine) alters electronic distribution and bioavailability .
Ring System Modifications
  • Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate
    • Utilizes a seven-membered diazepane ring instead of piperazine, increasing conformational flexibility. This may enhance binding to larger enzyme pockets but reduce selectivity .
  • tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
    • Incorporates an epoxide (oxirane) group, enabling ring-opening reactions for further functionalization. The target compound’s fluorine lacks this reactivity, limiting its use in covalent drug design .
Table 1: Key Properties of Selected Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate (Target) C₁₄H₁₉FN₃O₂ 296.3 6-fluoro-pyridin-2-yl High polarity due to fluorine; potential kinase inhibition
tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate C₁₉H₃₁N₃O₂S 365.5 tert-butylthio, 6-methyl Enhanced lipophilicity; possible CYP450 inhibition
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate C₂₀H₃₀N₄O₅ 406.5 benzyloxycarbonyl, hydroxypropyl Improved water solubility; peptide-like interactions
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate C₁₄H₂₂ClN₅O₂ 343.8 6-chloro-2-methylpyrimidinyl Halogenated base for cross-coupling reactions
Key Observations :
  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity favor strong dipole interactions, whereas halogens like Cl/Br enable nucleophilic substitution or Suzuki-Miyaura couplings .
  • Thioether vs. Ether Groups : The tert-butylthio group in increases membrane permeability compared to the target’s ether-linked pyridine.
  • Ring Size : Diazepane derivatives exhibit broader conformational adaptability but may suffer from metabolic instability compared to rigid piperazine cores.

Biological Activity

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and drug development for central nervous system disorders.

The unique structural features of this compound, including the fluorinated pyridine moiety, contribute to its distinct biological interactions. The presence of fluorine enhances the molecule's lipophilicity and alters its electronic properties, which can improve pharmacokinetic profiles and interactions with biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. For instance, derivatives of piperazine compounds have been studied for their roles as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease .

The biological activity of this compound may be linked to its ability to modulate neurotransmitter systems. Specifically, studies on related piperazine derivatives suggest that they can influence cholinergic signaling pathways by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is particularly relevant for treating cognitive deficits associated with neurodegenerative disorders.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. For example, a related compound showed an 85% inhibition of amyloid aggregation at a concentration of 100 μM . Such findings underscore the potential utility of these compounds in developing therapeutic agents aimed at mitigating amyloid-related neurotoxicity.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for assessing the therapeutic efficacy and safety profiles of these compounds. Preliminary animal studies involving similar piperazine derivatives indicated moderate protective effects against neurotoxic agents like Aβ1-42, although results varied based on bioavailability and specific experimental conditions . These studies highlight the need for further research to optimize formulations for enhanced efficacy.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC14H20FN3O2Potential inhibitor of acetylcholinesterase; modulates neurotransmitter systems
M4 (related compound)C14H20N3O2Inhibits amyloid-beta aggregation; protects astrocytes from Aβ-induced toxicity
Other piperazine derivativesVariesVarious neuropharmacological effects; potential in CNS disorders

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A common method involves reacting tert-butyl piperazine-1-carboxylate with a fluoropyridinyl electrophile (e.g., 2-chloro-6-fluoropyridine) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) with a base like K2CO2. Yields up to 88.7% are achieved after 12 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . For fluoropyridine derivatives lacking reactivity, transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters) may be employed, as demonstrated for analogous piperazine-carboxylates .

Q. How is the purity and structural integrity of this compound validated?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and Boc-group retention. For example, tert-butyl protons resonate at δ ~1.46 ppm (singlet), while fluoropyridinyl protons show distinct splitting patterns due to 19^{19}F coupling .
  • LCMS : Monitors molecular ion peaks (e.g., [M+H]+) and detects byproducts.
  • X-ray crystallography : Resolves bond angles and confirms piperazine ring conformation, as seen in structurally similar tert-butyl piperazine-carboxylates .

Q. What solvents and conditions are suitable for its storage and handling?

The compound is stable under inert atmospheres (N2/Ar) at −20°C in anhydrous solvents (e.g., DCM, DMF). Decomposition risks include Boc-group cleavage under acidic conditions or prolonged exposure to moisture. Use desiccants and avoid strong acids/bases during handling .

Advanced Research Questions

Q. How can conflicting reactivity data in fluoropyridine substitution reactions be resolved?

Discrepancies in yields or regioselectivity often arise from electronic effects of the fluorine substituent. For example, steric hindrance at the pyridine 2-position may slow SNAr reactions. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours at 100°C vs. 12 hours conventionally) and improves yields .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict favorable reaction pathways and substituent effects .

Q. What analytical techniques address challenges in characterizing fluorinated intermediates?

  • 19^{19}F NMR : Detects fluorine environments and quantifies purity (e.g., δ −118 ppm for 6-fluoropyridinyl groups).
  • HPLC with fluorinated columns : Separates isomers or degradation products using C18 columns and trifluoroacetic acid (TFA) in mobile phases .
  • HRMS : Resolves isotopic patterns (e.g., 19^{19}F vs. 35^{35}Cl) to confirm molecular formulas .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream modifications?

The Boc group acts as a transient protecting agent for the piperazine nitrogen, enabling selective functionalization. For example:

  • Deprotection : Treat with HCl/dioxane (4 M) to yield the free piperazine, which can undergo acylation or alkylation .
  • Solid-phase synthesis : The Boc group enhances solubility in organic solvents, facilitating resin-bound reactions for library generation .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

For Suzuki-Miyaura couplings with boronic esters:

  • Ligand selection : Use Pd(PPh3)4 or SPhos ligands to enhance turnover numbers.
  • Solvent optimization : Mixed toluene/ethanol systems improve boronate solubility and reduce side reactions .
  • Temperature control : Maintain 60–100°C to balance reaction rate and catalyst stability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

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